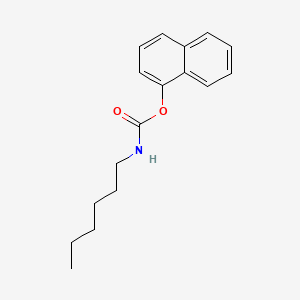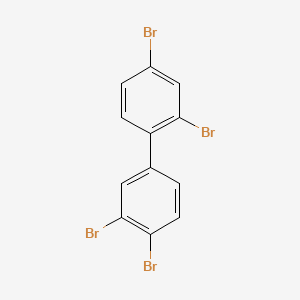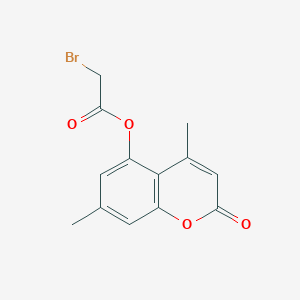![molecular formula C20H13ClO2 B14412030 3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one CAS No. 80975-11-7](/img/structure/B14412030.png)
3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a chloro substituent, and a benzofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one typically involves multiple steps, starting with the formation of the biphenyl core. One common method involves the Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst. The resulting biphenyl compound is then subjected to further reactions to introduce the chloro and benzofuran groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact.
化学反应分析
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or to reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized biphenyl-benzofuran compounds.
科学研究应用
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
作用机制
The mechanism by which 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other biphenyl derivatives and benzofuran-containing molecules, such as:
- 3-([1,1’-Biphenyl]-4-yl)-2-benzofuran-1(3H)-one
- 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one derivatives with different substituents
Uniqueness
What sets 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one apart is its specific combination of structural features, which confer unique electronic and steric properties. These properties make it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science.
属性
CAS 编号 |
80975-11-7 |
|---|---|
分子式 |
C20H13ClO2 |
分子量 |
320.8 g/mol |
IUPAC 名称 |
3-chloro-3-(4-phenylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13ClO2/c21-20(18-9-5-4-8-17(18)19(22)23-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI 键 |
WEFVAOWQWWFBFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)Cl |
相关CAS编号 |
80975-12-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
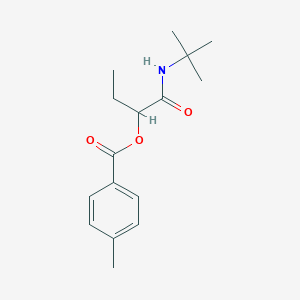
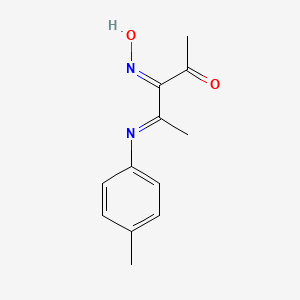
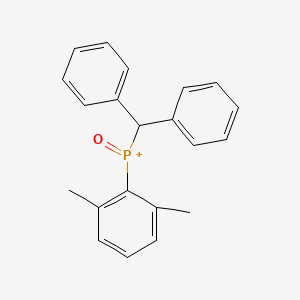
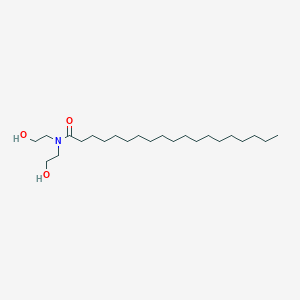

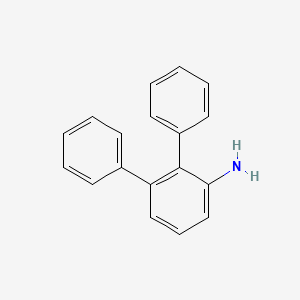
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
